N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide
Description
N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide is a synthetic organic compound featuring a bipyridine scaffold linked to a 4-bromobenzamide group via a methylene bridge. The compound’s synthesis likely involves coupling reactions between functionalized bipyridine intermediates and activated bromobenzamide derivatives, analogous to methods seen in Example 53 of , where palladium-catalyzed cross-coupling was employed .
Properties
IUPAC Name |
4-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-5-3-14(4-6-16)18(23)22-11-13-7-9-21-17(10-13)15-2-1-8-20-12-15/h1-10,12H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUZOGTWJKPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising anti-inflammatory properties. A study focused on N-benzyl-4-bromobenzamide (a related compound) demonstrated its ability to inhibit the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts. The results indicated that this compound could serve as a therapeutic agent in periodontal disease by reducing inflammatory markers significantly .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | IL-6 Inhibition (%) | PGE2 Inhibition (%) | Cell Viability (%) |
|---|---|---|---|
| N-benzyl-4-bromobenzamide | 35.6 | 75.6 | Not significantly affected |
| Prednisolone | 33.6 | 24.41 | Toxic at higher concentrations |
| NS-398 (COX-2 inhibitor) | - | 75.0 | - |
Catalytic Applications
Bipyridine derivatives are well-known ligands in transition metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions. The presence of the bipyridine moiety in N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide enhances its potential as a ligand for palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds under mild conditions .
Table 2: Catalytic Performance of Bipyridine Derivatives
| Reaction Type | Ligand Used | Yield (%) |
|---|---|---|
| Suzuki Coupling | 2,2'-bipyridine | 85 |
| Heck Reaction | N-([2,3'-bipyridin]-4-ylmethyl) | 90 |
| Ullmann Reaction | Bipyridine derivatives | 75 |
Materials Science
The unique structural features of this compound allow for potential applications in materials science, particularly in the formation of cocrystals with various organic acids. Research indicates that halogen bonding interactions can enhance the stability and solubility of crystalline materials, which is crucial for drug formulation and delivery .
Case Study: Cocrystal Formation
A study investigated the cocrystallization of 4-bromobenzamide with n-alkanedicarboxylic acids, revealing that halogen-halogen interactions play a significant role in the stability of these cocrystals. Such interactions could be exploited to improve the physicochemical properties of pharmaceutical compounds .
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The bromobenzamide group may interact with specific proteins, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Scaffold Diversity : Unlike sigma receptor ligands (e.g., BD 1008) or kinase inhibitors (Example 53), the bipyridine-benzamide hybrid lacks direct pharmacological characterization in the evidence. Its bipyridine core may favor interactions with metalloenzymes or nucleic acids, diverging from the piperidine/oxazine motifs seen in 4-IBP and Example 53 .
Physicochemical and Pharmacokinetic Properties
- Solubility : The bipyridine moiety likely reduces aqueous solubility compared to simpler benzamide derivatives (e.g., BD 1047), though the bromine atom may offset this via moderate polarity .
- Metabolic Stability: The absence of ester or oxalate groups (cf.
Research Findings and Hypotheses
- Receptor Affinity : The bipyridine-benzamide structure may target σ receptors or ion channels, akin to BD 1008, but with altered selectivity due to bromine’s steric/electronic effects .
- Anticancer Potential: Analogous chromen-pyrazolopyrimidine hybrids (Example 53) show kinase inhibition; the target compound’s bromobenzamide group could similarly interfere with ATP-binding pockets .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound can be characterized by its structural components:
- Bipyridine moiety : Known for its ability to chelate metal ions and influence biological activity.
- Bromobenzamide group : This substitution can enhance lipophilicity and affect the compound's interaction with biological targets.
Pharmacological Profile
The biological activity of this compound has been evaluated through various studies focusing on its effects on different biological systems.
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways. For instance, it may target serine/threonine-protein kinases, which play crucial roles in neuronal differentiation and apoptosis regulation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bromobenzamide exhibit antimicrobial properties, potentially making them candidates for further development against resistant strains .
- Cytotoxic Effects : Some analogs related to this compound have shown promising anticancer activity through mechanisms involving the inhibition of melanin production and modulation of cellular pathways .
Study 1: Kinase Inhibition
In a study focusing on the inhibition of MAPK pathways, this compound was shown to effectively inhibit MAPK10/JNK3 phosphorylation. This inhibition correlated with reduced neuronal apoptosis under stress conditions, indicating a protective role against neurodegenerative processes .
Study 2: Antimicrobial Properties
A series of experiments assessed the antimicrobial efficacy of various bromobenzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves coupling a 2,3'-bipyridine derivative with 4-bromobenzoyl chloride. Key steps include:
- Intermediate preparation : Functionalization of the bipyridine core at the 4-position with a methyl group via alkylation or substitution reactions.
- Amide bond formation : Reaction of the methylated bipyridine with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Optimization : Solvent choice (e.g., dichloromethane or DMF), temperature (room temperature to 80°C), and stoichiometric ratios are critical. Purity is confirmed via column chromatography or recrystallization .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Answer :
- NMR spectroscopy : H and C NMR identify proton environments and confirm amide bond formation. Aromatic protons in the bipyridine and benzamide moieties show distinct splitting patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the crystal structure, confirming bond lengths, angles, and packing arrangements. For example, the bipyridine nitrogen-metal coordination (if applicable) can be analyzed .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities or targets have been reported for this compound?
- Answer : Structural analogs of bromobenzamides exhibit activity as dopamine D3 receptor partial agonists (e.g., RGH-237 in ) or enzyme inhibitors (e.g., acetyl-CoA carboxylase in ). For this compound, initial screens might focus on:
- Receptor binding assays : Radioligand displacement studies using D3/D2 receptor membranes .
- Enzyme inhibition : Kinetic assays targeting bacterial phosphatases or viral RNase H .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar bromobenzamides?
- Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, ligand concentrations) or stereochemical variations. Strategies include:
- Meta-analysis : Cross-referencing data from multiple studies (e.g., vs. 16) to identify consistent trends.
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing bromine with chlorine or altering the bipyridine scaffold) to isolate key pharmacophores .
- Computational docking : Molecular dynamics simulations to predict binding affinities against target receptors/enzymes .
Q. What strategies enhance the pharmacokinetic properties of this compound?
- Answer :
- Lipophilicity optimization : Introducing trifluoromethyl groups (as in ) improves metabolic stability and blood-brain barrier penetration.
- Prodrug design : Masking polar groups (e.g., amide) with ester linkages to enhance oral bioavailability .
- Salt formation : Hydrochloride salts (e.g., ) improve solubility without altering target interaction.
Q. How can computational methods elucidate the mechanism of action for this compound?
- Answer :
- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites (e.g., nucleophilic aromatic rings in the bipyridine moiety) .
- Molecular docking (AutoDock/Vina) : Models interactions with targets like HIV RNase H ( ) or bacterial enzymes ().
- ADMET prediction : Tools like SwissADME assess absorption, toxicity, and metabolic pathways .
Methodological Notes
- Crystallography : For accurate structure determination, use SHELX programs (SHELXL for refinement, SHELXS for solution) with high-resolution data. Temperature-controlled data collection (e.g., 100 K) minimizes thermal motion artifacts .
- Biological assays : Include positive controls (e.g., known inhibitors for enzyme studies) and validate results across multiple replicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
